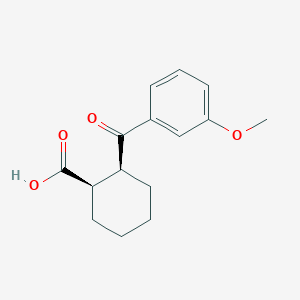

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid

Description

Historical Context and Development

The development of this compound emerged from the broader historical context of cyclohexane chemistry and stereochemical research that gained momentum throughout the twentieth century. The compound, officially designated with Chemical Abstracts Service number 357980-63-3, represents a convergence of several important chemical developments. The systematic study of cyclohexane conformations, pioneered by early conformational analysis research, provided the theoretical foundation necessary for understanding the significance of stereochemically defined compounds like this methoxybenzoyl derivative.

The specific synthesis and characterization of this compound builds upon decades of advancement in cyclohexane derivative chemistry. Historical research into substituted cyclohexanes demonstrated the profound impact of substituent positioning on molecular properties and reactivity patterns. The development of reliable synthetic methodologies for creating stereochemically pure cyclohexane derivatives has been crucial for the eventual preparation of this compound, which requires precise control over the relative positioning of the carboxylic acid and methoxybenzoyl substituents.

The emergence of this compound in chemical literature reflects the evolution of synthetic organic chemistry toward increasingly sophisticated molecular architectures. Early work on disubstituted cyclohexanes established fundamental principles regarding the stability and reactivity of different stereoisomers, providing essential knowledge that informed later synthetic approaches to more complex derivatives. The incorporation of aromatic substituents like the methoxybenzoyl group represents a natural progression in the complexity of cyclohexane-based molecular designs.

Significance in Organic Chemistry Research

This compound holds particular significance in organic chemistry research due to its unique combination of structural features that enable diverse synthetic transformations and applications. The compound's molecular formula of C15H18O4 and molecular weight of 262.3 grams per mole position it within an optimal range for medicinal chemistry applications while maintaining sufficient complexity for sophisticated synthetic studies. The presence of both carboxylic acid and aromatic ketone functionalities provides multiple sites for chemical modification and derivatization.

Research applications of this compound extend to several critical areas of contemporary organic chemistry. The stereochemically defined nature of the cis configuration offers opportunities for studying structure-activity relationships in biological systems, where the spatial arrangement of functional groups often determines activity and selectivity. The compound serves as a valuable building block in the preparation of more complex molecular architectures, particularly in contexts where the rigid cyclohexane framework provides conformational control.

The significance of this compound in synthetic methodology development cannot be understated. Its preparation requires sophisticated synthetic approaches that demonstrate advanced techniques in stereochemical control and functional group tolerance. The compound represents an important test case for evaluating new synthetic methodologies, particularly those involving cyclohexane ring systems with multiple substituents. Research findings indicate that the synthesis typically involves several key steps including formation of the benzoyl functionality and careful control of stereochemistry during cyclohexane functionalization.

Overview of Current Academic Interest

Current academic interest in this compound spans multiple disciplines within chemical sciences, reflecting its potential applications and unique structural characteristics. Contemporary research efforts focus primarily on synthetic methodology development, conformational analysis, and potential biological applications. The compound has attracted attention from medicinal chemists investigating novel molecular scaffolds for pharmaceutical development, where the combination of cyclohexane rigidity and aromatic functionality offers promising structural frameworks.

Recent synthetic investigations have explored multiple pathways for preparing this compound, with particular emphasis on achieving high stereochemical purity and improving overall synthetic efficiency. Research findings demonstrate that the compound can be synthesized through cyclization reactions and acylation processes, though these approaches require careful optimization of reaction conditions to ensure the desired cis stereochemistry. Advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography have proven essential for characterizing the synthesized compound and confirming its stereochemical integrity.

The chemical reactivity profile of this compound continues to generate significant academic interest, particularly regarding its participation in various chemical transformations. Current research indicates that the compound can undergo oxidation, reduction, and substitution reactions, with the specific reaction pathways dependent on the choice of reagents and reaction conditions. These transformation studies contribute to the broader understanding of cyclohexane derivative chemistry and provide valuable insights for synthetic planning in related molecular systems.

Academic interest also extends to the conformational behavior of this compound, building upon fundamental research in cyclohexane stereochemistry. The cis arrangement of substituents creates specific conformational preferences that influence both the compound's physical properties and its reactivity patterns. Understanding these conformational factors remains crucial for predicting the compound's behavior in various chemical and biological contexts, making it an important subject for computational chemistry studies and experimental conformational analysis.

Properties

IUPAC Name |

(1R,2S)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARDQVUNMXKFIK-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641347 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357980-63-3 | |

| Record name | (1R,2S)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Methoxybenzoic Acid Derivatives

One classical approach involves catalytic hydrogenation of methoxybenzoic acid derivatives to saturate the aromatic ring selectively, forming the cyclohexane ring while retaining the methoxy and carboxylic acid functionalities.

- Catalysts: Platinum oxide (PtO2) or rhodium/ruthenium on solid supports are commonly used hydrogenation catalysts.

- Conditions: Hydrogen pressure typically ranges from atmospheric to several atmospheres (e.g., 1 atm to 60 psi or higher), with temperatures from ambient to 100 °C.

- Solvents: Glacial acetic acid or tertiary cyclic amide solvents (e.g., N-methylpyrrolidone) are employed to dissolve substrates and facilitate hydrogenation.

- Stereocontrol: The cis isomer is favored by controlling hydrogenation conditions and catalyst choice, as reported in related cyclohexanecarboxylic acid syntheses.

This method was adapted from protocols used for cis-2-methylcyclohexanecarboxylic acid and related compounds, where hydrogenation of aromatic precursors under controlled conditions yields cis-configured products with high selectivity.

Friedel-Crafts Acylation Followed by Stereoselective Reduction

Another strategy involves:

- Step 1: Friedel-Crafts acylation of cyclohexanecarboxylic acid or its derivatives with 3-methoxybenzoyl chloride to introduce the methoxybenzoyl group.

- Step 2: Stereoselective reduction or hydrogenation of the resulting ketone intermediate to achieve the cis configuration of substituents on the cyclohexane ring.

This approach allows for regioselective acylation at the 2-position and subsequent stereochemical control during reduction.

Enzymatic Resolution and Hydrolase-Catalyzed Synthesis

Enzymatic methods have been reported for preparing chiral cis-configured cyclohexane derivatives:

- Use of hydrolases to resolve racemic mixtures or to catalyze selective transformations producing cis isomers.

- These biocatalytic methods provide enantiomerically enriched products with high stereoselectivity.

- Although specific reports on this compound are limited, analogous cyclohexanol carboxylic acid derivatives have been synthesized using hydrolase enzymes.

Diels-Alder Cycloaddition Followed by Functional Group Modification

- The Diels-Alder reaction between piperylene and acrylic acid or related dienophiles can generate cyclohexane ring systems with substituents positioned for further functionalization.

- Hydrogenation of the Diels-Alder adducts leads to cis-2-substituted cyclohexanecarboxylic acids.

- Subsequent introduction of the methoxybenzoyl group can be achieved via acylation or coupling reactions.

Reaction Conditions and Parameters

Research Findings and Analysis

- Stereochemical Control: Hydrogenation of aromatic precursors under acidic conditions with platinum oxide catalyst has been shown to yield cis-2-substituted cyclohexanecarboxylic acids with high cis/trans ratios (up to 97% cis).

- Catalyst Selection: Rhodium and ruthenium catalysts on solid supports provide efficient hydrogenation of benzenecarboxylic acids to cyclohexanecarboxylic acids with good stereocontrol, especially when combined with tertiary cyclic amide solvents.

- Solvent Effects: Use of tertiary cyclic amide solvents enhances solubility and reaction rates, allowing milder conditions and improved selectivity in hydrogenation steps.

- Enzymatic Methods: Hydrolase-catalyzed processes enable preparation of enantiomerically enriched cis isomers, which is valuable for pharmaceutical applications requiring chiral purity.

- Yield and Purity: Typical yields for cis isomers range from 80% to 90% with fractional distillation or chromatography used for purification.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenation | Direct conversion of methoxybenzoic acid to cyclohexane derivative | High stereoselectivity; scalable | Requires high-pressure equipment |

| Friedel-Crafts Acylation + Reduction | Stepwise introduction of groups with stereocontrol | Versatile; allows functional group manipulation | Multi-step; sensitive to reaction conditions |

| Enzymatic Resolution | Biocatalytic stereoselective synthesis | High chiral purity; environmentally friendly | Limited substrate scope; slower |

| Diels-Alder + Hydrogenation | Ring construction via cycloaddition | Efficient ring formation; cis selectivity | Requires suitable dienes/dienophiles |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

Oxidation: Hydroxyl or carbonyl derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

Cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can serve as a precursor for synthesizing biologically active compounds. Its structure allows for modification to create derivatives that may exhibit improved pharmacological profiles. For instance, derivatives of cyclohexane carboxylic acids have been investigated for their anti-inflammatory and analgesic properties, making this compound a candidate for further research in pain management therapies .

Chiral Auxiliary

The compound can also be utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in the preparation of enantiomerically enriched compounds, which are often required in drug development. The ability to produce optically active forms from racemic mixtures enhances the efficiency of synthesizing pharmaceuticals .

Polymer Science Applications

Chiral Modifiers in Polymers

this compound can be incorporated into polymer matrices to modify their properties. The introduction of chiral centers into polymers can influence their mechanical properties, thermal stability, and biodegradability. Research has shown that such modifications can lead to enhanced performance characteristics in biomedical applications .

Biodegradable Plastics

The compound's potential as a biodegradable plastic modifier is noteworthy. By incorporating it into polyester-based materials, researchers aim to improve the plasticity and thermal properties while ensuring environmental sustainability . This application aligns with current trends towards developing eco-friendly materials.

Case Study: Synthesis of Chiral Derivatives

A notable case study involves the synthesis of optically active derivatives using enzyme-catalyzed reactions. By employing lipases, researchers have achieved high enantiomeric excess (greater than 90%) in converting racemic mixtures into enantiomerically pure forms, demonstrating the utility of this compound in producing pharmaceuticals with specific activity profiles .

Mechanism of Action

The mechanism of action of cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Halogen-Substituted Analogs

cis-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic Acid Molecular Formula: C₁₄H₁₅FO₃ Molecular Weight: 250.27 Key Features: The electron-withdrawing fluorine atom at the 3-position enhances electrophilicity compared to the methoxy group.

Alkyl- and Alkoxy-Substituted Analogs

The dimethyl substitution may enhance thermal stability due to hydrophobic interactions .

cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic Acid

Sulfur-Containing Analogs

Purity is reported at 99% .

cis-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic Acid

- Molecular Formula : C₁₅H₁₈O₃S

- Molecular Weight : 278.37

- Key Features : The 2-methylthio substituent may induce steric effects near the carbonyl, affecting reactivity and solubility .

Physicochemical Properties

Biological Activity

cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxybenzoyl moiety. Its molecular formula is , with a molecular weight of 262.3 g/mol. The presence of both the methoxy group and the carboxylic acid influences its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The methoxy and carboxylic acid groups are crucial in modulating these interactions, affecting binding affinity and specificity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate metabolic processes, influencing various biological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest significant potential in treating inflammatory diseases by modulating inflammatory mediators.

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, indicating possible applications in infectious disease management.

Data Table: Biological Activities Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Exhibits inhibitory effects against various pathogens | |

| Enzyme Interaction | Modulates activity of specific enzymes |

Case Studies

Several studies have explored the biological activity of this compound:

-

Anti-inflammatory Study :

- Researchers evaluated the compound's effect on cytokine production in vitro using macrophage cell lines.

- Results indicated a reduction in TNF-alpha and IL-6 levels, suggesting a strong anti-inflammatory effect.

-

Antimicrobial Study :

- The compound was tested against common bacterial strains using agar diffusion methods.

- It demonstrated significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Research Findings

Recent investigations into the pharmacological profile of this compound highlight its potential therapeutic applications:

- Pharmacokinetics : Studies suggest favorable absorption characteristics, with predictions indicating good bioavailability.

- Structure-Activity Relationship (SAR) : Molecular docking studies have provided insights into how structural variations impact biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid?

- Methodological Answer : A common approach involves coupling a substituted benzoyl chloride with a cyclohexane-carboxylic acid precursor using carbodiimide-based reagents (e.g., EDCI) in the presence of DMAP and a base like triethylamine. Solvent systems such as DCM/DMF (3:1 v/v) are effective for achieving high yields . Stereochemical control during cyclization can be enhanced by using chiral auxiliaries or asymmetric catalysis.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm stereochemistry and substituent positions.

- HPLC : Employ reverse-phase HPLC with UV detection (≥98% purity threshold) to assess purity, referencing retention times against known standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Lyophilization is recommended for long-term storage (>6 months) .

Q. What are the key considerations in designing a scalable synthesis protocol?

- Methodological Answer : Optimize solvent selection (e.g., DMF for solubility vs. DCM for easy removal), minimize chromatographic purification by using crystallization, and monitor reaction progress via TLC or in-line IR spectroscopy. Scalability requires reproducible stereochemical outcomes, which may necessitate chiral column chromatography or enzymatic resolution .

Q. How can solubility challenges be addressed during experimental procedures?

- Methodological Answer : Use co-solvents like DMSO or methanol/water mixtures. For in vitro assays, pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation. Micellar solubilization with surfactants (e.g., Tween-80) is also effective for biological studies .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized for this compound?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. For optimization, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis or employ kinetic resolution techniques .

Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., cyclooxygenase or kinases) using fluorogenic substrates or ADP-Glo™ kits.

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., -tagged) to quantify intracellular accumulation .

- Molecular Docking : Perform in silico simulations with AutoDock Vina to predict binding affinities and key residue interactions.

Q. How can computational chemistry aid in predicting the compound's reactivity or interactions?

- Methodological Answer :

- DFT Calculations : Gaussian 16 software can model transition states and predict regioselectivity in reactions.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories using AMBER or GROMACS to assess stability and binding modes .

Q. What methodologies are suitable for analyzing metabolic stability in pharmacological studies?

- Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from rat or human) with LC-MS/MS quantification. Monitor phase I/II metabolites and calculate half-life (t) using non-compartmental analysis .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility).

- Interlaboratory Validation : Collaborate with independent labs using identical reference standards.

- Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and resolve methodological inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.